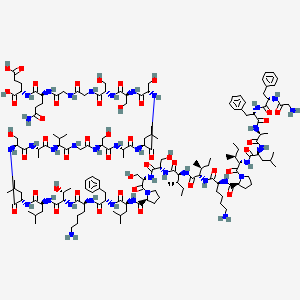
Choline-1,1,2,2-d4 bromide
Descripción general
Descripción
Choline-1,1,2,2-d4 bromide is a deuterated form of choline bromide, where the hydrogen atoms at positions 1 and 2 on the ethyl group are replaced with deuterium. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
Choline-1,1,2,2-d4 bromide is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways involving choline.
Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of stable isotopes for various industrial applications.
Mecanismo De Acción
Target of Action
Choline-1,1,2,2-d4 bromide is a deuterium-labeled variant of choline . Choline is an essential nutrient that serves as a precursor for several important biological molecules. Its primary targets include phospholipid membranes and the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with its targets by being incorporated into their structure. As a component of phospholipid membranes, it plays a crucial role in maintaining cell function . As a precursor of acetylcholine, it is vital for nerve conduction throughout the central nervous system .
Biochemical Pathways
Choline is oxidized to betaine, which serves as a substrate in the betaine–homocysteine methyltransferase reaction. This links choline and betaine to the folate-dependent one-carbon metabolism . Choline and betaine are important sources of one-carbon units, particularly during folate deficiency .
Pharmacokinetics
It is known that choline can be obtained from the diet and is also synthesized de novo in tissues .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It contributes to the structure and function of cell membranes and is involved in nerve conduction as a precursor of acetylcholine . Its role in one-carbon metabolism also has implications for various metabolic processes .
Action Environment
Environmental factors can influence the action of this compound. For instance, the composition of individual gut microbiota can influence the production of trimethylamine (TMA), a metabolite of choline . This highlights the complex interplay between diet, gut microbiota, and choline metabolism.
Análisis Bioquímico
Biochemical Properties
Choline-1,1,2,2-d4 bromide, like its non-deuterated counterpart, plays a crucial role in biochemical reactions. It is involved in the synthesis of phospholipid membranes, which are critical for cell functions . It is also the major source of methyl donors relevant for epigenetic modifications of the genome
Cellular Effects
It is involved in cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are yet to be explored.
Molecular Mechanism
As a variant of choline, it is likely involved in similar processes, such as the synthesis of the neurotransmitter acetylcholine
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as choline. Choline is a part of the methionine cycle and is converted into betaine, which donates a methyl group to homocysteine, forming methionine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Choline-1,1,2,2-d4 bromide typically involves the reaction of deuterated ethanol with trimethylamine, followed by the addition of hydrobromic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethanol and advanced purification techniques to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: Choline-1,1,2,2-d4 bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form simpler deuterated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products:
Substitution Reactions: Products include deuterated quaternary ammonium salts.
Oxidation Reactions: Products include deuterated aldehydes and ketones.
Reduction Reactions: Products include simpler deuterated alcohols.
Comparación Con Compuestos Similares
Choline chloride-1,1,2,2-d4: Similar structure but with chloride instead of bromide.
Choline-d13 bromide: Contains additional deuterium atoms on the methyl groups.
Choline bromide: Non-deuterated form of the compound.
Uniqueness: Choline-1,1,2,2-d4 bromide is unique due to its specific deuterium labeling, which provides distinct advantages in isotopic studies. This labeling allows for more precise tracking and analysis in various scientific applications compared to its non-deuterated counterparts .
Propiedades
IUPAC Name |
trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-HGFPCDIYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584461 | |
| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-69-3 | |
| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285979-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)







